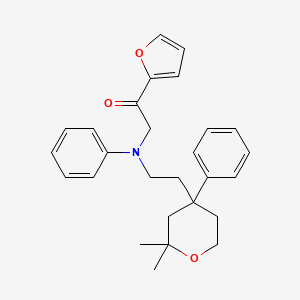
Ac-YVAD-FMK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-FMK involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The final product is then cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The final product undergoes rigorous purification and quality control to ensure its purity and potency .
Análisis De Reacciones Químicas
Types of Reactions
Ac-YVAD-FMK primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) as a solvent and various nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether derivative .
Aplicaciones Científicas De Investigación
Ac-YVAD-FMK has a wide range of applications in scientific research:
Mecanismo De Acción
Ac-YVAD-FMK exerts its effects by irreversibly binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reducing inflammation and cell death . The molecular targets of this compound include the cysteine residue in the active site of caspase-1, which forms a covalent bond with the fluoromethylketone group .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ac-YVAD-FMK is unique in its high selectivity for caspase-1, making it a valuable tool for studying the specific role of this protease in various biological processes. Unlike other caspase inhibitors, this compound does not significantly inhibit other caspases, reducing the likelihood of off-target effects .
Propiedades
Fórmula molecular |
C24H33FN4O8 |
|---|---|
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |
Clave InChI |
YEUFRYDFUGIZNM-DGJUNBOTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)



![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)

![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

